molecular formula C13H19NO2 B13193433 N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide

Cat. No.: B13193433
M. Wt: 221.29 g/mol
InChI Key: WXBACAMESHGLNG-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification process may also be scaled up using industrial chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-5-methylphenyl-3-methylbutanamide.

    Reduction: Formation of N-(3-Methoxy-5-methylphenyl)-3-methylbutylamine.

    Substitution: Formation of N-(3-Halo-5-methylphenyl)-3-methylbutanamide.

Scientific Research Applications

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the butanamide moiety.

    N-(3-Methoxyphenyl)-3-methylbutanamide: Similar structure but without the methyl group on the phenyl ring.

    N-(3-Methoxy-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

Uniqueness

N-(3-Methoxy-5-methylphenyl)-3-methylbutanamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the methoxy and methyl groups on the phenyl ring, along with the butanamide moiety, distinguishes it from other similar compounds and contributes to its distinct reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-methoxy-5-methylphenyl)-3-methylbutanamide

InChI

InChI=1S/C13H19NO2/c1-9(2)5-13(15)14-11-6-10(3)7-12(8-11)16-4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

WXBACAMESHGLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)CC(C)C

Origin of Product

United States

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